An In-depth Technical Guide to Bis(dimethylamino)-methylsilane: Structure, Properties, and Applications
An In-depth Technical Guide to Bis(dimethylamino)-methylsilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)-methylsilane (CAS No. 22705-33-5) is an organosilicon compound with significant utility in organic synthesis and materials science.[1] As a member of the aminosilane (B1250345) family, it serves as a potent silylating agent for the protection of functional groups and as a precursor for the synthesis of silicon-containing polymers and materials.[2][3] Its high reactivity, stemming from the labile silicon-nitrogen bonds, makes it a valuable reagent, but also necessitates careful handling due to its sensitivity to moisture.[4] This guide provides a comprehensive overview of its structure, properties, and key applications, along with detailed experimental considerations.
Structure and Properties
Bis(dimethylamino)-methylsilane is a colorless liquid.[4] The central silicon atom is bonded to a methyl group and two dimethylamino groups.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Bis(dimethylamino)-methylsilane is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₆N₂Si | [5][6] |
| Molecular Weight | 132.28 g/mol | [5][7][8] |
| CAS Number | 22705-33-5 | [7] |
| Appearance | Colorless to Straw-colored Liquid | [5][6] |
| Boiling Point | 112-113 °C | [7] |
| Melting Point | < 0 °C | [7] |
| Density | 0.798 g/mL at 20 °C | [7][8] |
| Refractive Index (n20/D) | 1.414 | [1] |
| Purity | 96% | [5][6] |
| Sensitivity | Moisture Sensitive | [1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the characterization of Bis(dimethylamino)-methylsilane.
| Spectrum Type | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the methyl group attached to silicon and the methyl groups of the dimethylamino moieties. |
| ¹³C NMR | The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. |
| IR | The infrared spectrum reveals characteristic vibrational frequencies for Si-N, C-H, and Si-C bonds. |
Experimental Protocols
Synthesis of Bis(dimethylamino)-methylsilane
General Reaction:
CH₃SiHCl₂ + 4 (CH₃)₂NH → CH₃SiH(N(CH₃)₂)₂ + 2 (CH₃)₂NH₂Cl
Representative Protocol (based on analogous syntheses):
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Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser is dried and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: Dichloromethylsilane is dissolved in a suitable anhydrous solvent (e.g., hexane) in the reaction vessel.
-
Reaction: The vessel is cooled to a low temperature (e.g., 0 °C). An excess of dimethylamine (B145610) is then added dropwise to the stirred solution of dichloromethylsilane.
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Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting dimethylamine hydrochloride salt is removed by filtration.
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Purification: The filtrate is then purified by fractional distillation under reduced pressure to yield Bis(dimethylamino)-methylsilane.
Silylation of Alcohols
Bis(dimethylamino)-methylsilane is an effective silylating agent for alcohols, converting them to their corresponding silyl (B83357) ethers. This reaction is useful for protecting the hydroxyl group during other synthetic transformations.
General Reaction:
2 R-OH + CH₃SiH(N(CH₃)₂)₂ → 2 R-OSiH(CH₃)₂ + 2 (CH₃)₂NH
Experimental Protocol for Silylation of a Primary Alcohol (e.g., Ethanol):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the alcohol (e.g., ethanol, 1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Reaction: Bis(dimethylamino)-methylsilane (0.5 equivalents) is added to the solution at room temperature. The reaction is typically stirred for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the silyl ether.
Reaction Pathways and Mechanisms
Hydrolysis of Bis(dimethylamino)-methylsilane
Bis(dimethylamino)-methylsilane is highly susceptible to hydrolysis, reacting with water to form silanols and dimethylamine. The silanol (B1196071) intermediates are often unstable and can undergo self-condensation to form siloxanes. The amine functionality can catalyze the hydrolysis of the siloxane bonds.[4]
Silylation of an Alcohol
The silylation of an alcohol with Bis(dimethylamino)-methylsilane proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom, with the concurrent displacement of a dimethylamino group, which then acts as a base to deprotonate the alcohol, forming dimethylamine as a byproduct.
Applications
Bis(dimethylamino)-methylsilane is a versatile reagent with applications in several areas of chemical science.
-
Protecting Group Chemistry: It is primarily used as a silylating agent to protect hydroxyl and amino groups in organic synthesis. The resulting silyl ethers and silylamines are generally stable under a variety of reaction conditions and can be readily deprotected.
-
Materials Science: It serves as a precursor for the synthesis of silicon-containing polymers, such as silicone resins and silica (B1680970) gels.[1][3] These materials can be tailored for specific properties like thermal stability and chemical resistance.
-
Surface Modification: This compound can be used to modify the surface properties of materials, such as polymers, coatings, and adhesives, to improve their performance.[1]
-
Biomedical Applications: In the biomedical field, it can be employed as a crosslinker and functional modifier for biomaterials.[1]
Safety and Handling
Bis(dimethylamino)-methylsilane is a flammable liquid and vapor and causes severe skin burns and eye damage. It is also highly sensitive to moisture and reacts with water, liberating flammable and corrosive dimethylamine. Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from sources of ignition.[4] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 9. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
